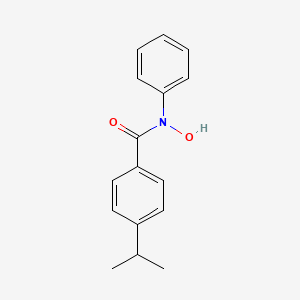
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to an amide. This specific compound has a phenyl group and an isopropyl group attached to the benzamide core, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide typically involves the reaction of N-phenylhydroxylamine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form coordination complexes with metal ions in metalloproteases, inhibiting their activity. Additionally, the compound can interact with other proteins or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-phenylbenzamide: Lacks the isopropyl group, making it less sterically hindered.
N-Hydroxy-N-(4-methylphenyl)benzamide: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.
N-Hydroxy-N-phenyl-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-Hydroxy-N-phenyl-4-(propan-2-yl)benzamide is unique due to the presence of both the phenyl and isopropyl groups, which can influence its chemical reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113389-02-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-hydroxy-N-phenyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(2)13-8-10-14(11-9-13)16(18)17(19)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
InChI Key |
UCAMRJBKCLKMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


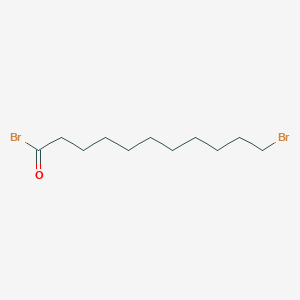
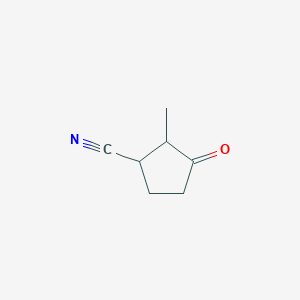
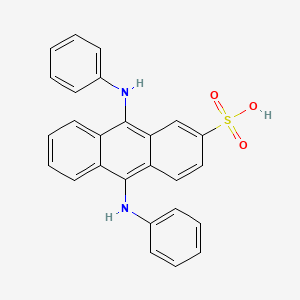
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
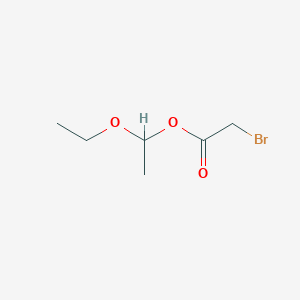
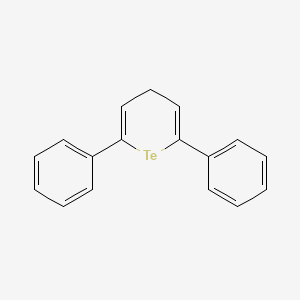
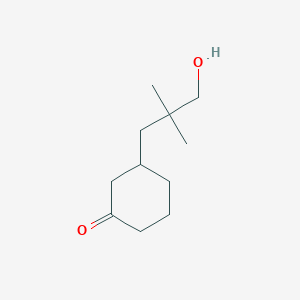
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
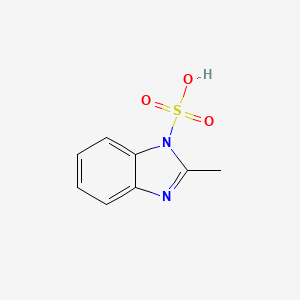



![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
